REACTION_CXSMILES
|
O(Cl)Cl.[Hf:4].CO.[O:7]=[C:8]([OH:19])[C@@H:9]([C@H:11]([C@@H:13]([C@@H:15]([CH2:17][OH:18])[OH:16])[OH:14])[OH:12])[OH:10]>>[O:7]=[C:8]([OH:19])[C@@H:9]([C@H:11]([C@@H:13]([C@@H:15]([CH2:17][OH:18])[OH:16])[OH:14])[OH:12])[OH:10].[Hf:4] |f:0.1|
|
Name
|
hafnium oxychloride
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
O(Cl)Cl.[Hf]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C([C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to precipitate the hafnium-gluconate
|
Type
|
TEMPERATURE
|
Details
|
the suspension was heated to 60°
|
Type
|
ADDITION
|
Details
|
The pH of the preparation was then adjusted to 6.5 by addition of concentrated NH4OH
|
Type
|
FILTRATION
|
Details
|
The hot solution was filtered
|
Type
|
CUSTOM
|
Details
|
to remove NH4Cl and ammonium gluconate
|
Type
|
CUSTOM
|
Details
|
The precipitate was dried at 90° for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
resuspended in anhydrous methanol at 60°
|
Type
|
STIRRING
|
Details
|
with stirring for 60 minutes
|
Duration
|
60 min
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
CUSTOM
|
Details
|
to remove additional excess of NH4Cl and ammonium-gluconate
|
Type
|
EXTRACTION
|
Details
|
The precipitate was further extracted
|
Type
|
CUSTOM
|
Details
|
to remove additional NH4Cl and ammonium-gluconate employing anhydrous methanol
|
Type
|
EXTRACTION
|
Details
|
in a Soxhlet apparatus, extraction
|
Type
|
CUSTOM
|
Details
|
The precipitate was then dried at 90° for approximately 2 hours
|
Duration
|
2 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
O=C([C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)O
|
Name
|
|
Type
|
product
|
Smiles
|
[Hf]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |